(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of benzimidazole derivatives with thiazolidinone precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Various substitution reactions can occur at the benzimidazole or thiazolidinone rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
In biological research, it may be investigated for its interactions with various biomolecules and its potential effects on cellular processes.
Medicine
Medicinal chemistry research explores its potential as a therapeutic agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industrial applications, the compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Benzimidazole Derivatives: Compounds containing the benzimidazole moiety, known for their pharmacological properties.
Uniqueness
The uniqueness of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H13N3O2S2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(4-methoxyphenyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-12-8-6-11(7-9-12)21-17(22)15(25-18(21)24)10-16-19-13-4-2-3-5-14(13)20-16/h2-10,22H,1H3 |
InChI Key |
FYMVOOMORQUEBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Origin of Product |
United States |
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